molecular formula C11H8BrNO B6257273 6-bromo-3-methylquinoline-2-carbaldehyde CAS No. 1526132-63-7

6-bromo-3-methylquinoline-2-carbaldehyde

Cat. No.: B6257273
CAS No.: 1526132-63-7
M. Wt: 250.1
InChI Key:
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Description

6-bromo-3-methylquinoline-2-carbaldehyde: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine and aldehyde functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-methylquinoline-2-carbaldehyde typically involves the bromination of 3-methylquinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, where 3-methylquinoline is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 6-bromo-3-methylquinoline-2-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products:

    Oxidation: 6-bromo-3-methylquinoline-2-carboxylic acid

    Reduction: 6-bromo-3-methylquinoline-2-methanol

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry: 6-bromo-3-methylquinoline-2-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the construction of heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also employed in the development of fluorescent probes and sensors for detecting metal ions and other analytes .

Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents. They are investigated for their ability to inhibit various enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of 6-bromo-3-methylquinoline-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

  • 6-chloro-3-methylquinoline-2-carbaldehyde
  • 6-fluoro-3-methylquinoline-2-carbaldehyde
  • 6-iodo-3-methylquinoline-2-carbaldehyde

Comparison: 6-bromo-3-methylquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

CAS No.

1526132-63-7

Molecular Formula

C11H8BrNO

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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